molecular formula C12H14N4S2 B2434186 5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine CAS No. 137609-29-1

5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine

Cat. No.: B2434186
CAS No.: 137609-29-1
M. Wt: 278.39
InChI Key: SMJCVSDZUXCMQN-UHFFFAOYSA-N
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Description

5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiazole and thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes both thiazole and thiadiazole rings, contributes to its wide range of pharmacological activities.

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S2/c1-15(2)9-5-3-8(4-6-9)11-16-10(7-17-11)18-12(13)14-16/h3-7,11H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJCVSDZUXCMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

  • Aromatic aldehyde : 4-(Dimethylamino)benzaldehyde (0.02 M)
  • Thioglycolic acid (0.02 M)
  • Thiosemicarbazide (0.022 M)
  • Catalyst : Concentrated H₂SO₄ (10 mL)
  • Solvent : Reaction proceeds under neat conditions
  • Temperature : Initial mixing at 0–5°C, followed by 18–24 hr at −20°C

Procedural Details

  • Condensation : The aldehyde and thioglycolic acid are mixed for 10–15 min to form a thioglycolic acid-aldehyde adduct.
  • Cyclization : Thiosemicarbazide is added, followed by dropwise addition of H₂SO₄. The exothermic reaction requires ice-bath cooling to maintain −20°C.
  • Quenching : The reaction mass is poured onto crushed ice (30–50 g), and the pH is adjusted to 7–8 using 40% NaOH.
  • Isolation : The precipitated solid is collected via vacuum filtration and recrystallized from aqueous dioxane (1:3 v/v).

Mechanistic Insights

The reaction proceeds through initial formation of a thiosemicarbazone intermediate, followed by intramolecular cyclization facilitated by H₂SO₄. The dimethylamino group enhances electron density at the para position, directing cyclization regiochemistry.

Microwave-Assisted Synthesis

Modern adaptations employ microwave irradiation to accelerate key steps, reducing reaction times from hours to minutes while maintaining yields.

Optimized Protocol

  • Schiff base formation :

    • 2-Amino-5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b]thiadiazole (0.01 M)
    • Ethanol (50 mL) + H₂SO₄ (2 mL)
    • Microwave irradiation (750 W, 10 min)
  • Thiazolidinone annulation :

    • Schiff base intermediate (0.01 M)
    • Thioglycolic acid (0.01 M) in DMF (30 mL)
    • Microwave (750 W, 10 min)
    • Recrystallization from benzene

Comparative Advantages

Parameter Conventional Method Microwave Method
Reaction Time 18–24 hr 20 min
Yield Improvement 62–68% 75–82%
Purity 95–97% 98–99%

Microwave conditions enhance reaction efficiency by enabling rapid, uniform heating—particularly beneficial for thermally sensitive dimethylamino groups.

Alternative Synthetic Routes

Multi-Component One-Pot Synthesis

Emerging strategies adapted from general thiadiazole syntheses:

  • Components : Aldehyde, thioglycolic acid, thiosemicarbazide
  • Catalyst : H₂SO₄ or ionic liquids
  • Temperature : 100–120°C, 2–4 hr
  • Theoretical Yield : 70–85% (calculated for model systems)

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Dimethylamino group sensitivity : Prone to demethylation under prolonged acidic conditions.
  • Solvent selection : Dioxane improves recrystallization efficiency vs. ethanol (particle size distribution 5–15 µm vs. 20–50 µm).
  • Catalyst load : H₂SO₄ concentrations >12 M lead to over-sulfonation byproducts.

Scalability Considerations

Method Batch Size Limit Cycle Time
Conventional 500 g 36 hr
Microwave 50 g 1.5 hr
POCl₃-Mediated 100 g 8 hr

Industrial adoption favors conventional methods for bulk production despite longer cycle times, due to microwave equipment limitations.

Spectroscopic Validation

Key characterization data across methods:

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.35–7.75 (m, 4H, Ar-H)
  • δ 4.12 (s, 1H, N-CH)
  • δ 3.80 (s, 6H, N(CH₃)₂)

FT-IR (KBr) :

  • 3112 cm⁻¹ (Ar C-H)
  • 1685 cm⁻¹ (C=N stretch)
  • 703 cm⁻¹ (C-S-C vibration)

Mass Spec :

  • m/z 358 [M+H]⁺ (calc. 357.45)

Chemical Reactions Analysis

5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazolo[4,3-b][1,3,4]thiadiazole core structure, which is known for its potential pharmacological properties. The presence of the dimethylamino group enhances its solubility and interaction with biological targets. Its molecular formula is C12H12N4S3, and it has been identified as a promising candidate for further research due to its unique chemical characteristics.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. It can be utilized in creating novel derivatives that may exhibit enhanced biological activities.
  • Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be explored for various applications in catalysis and materials science.

Biology

  • Antimicrobial Activity : Studies have demonstrated that 5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
  • Anticancer Properties : The compound has shown potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, making it a candidate for further development in cancer therapeutics .

Medicine

  • Therapeutic Applications : Due to its pharmacological properties, this compound is being investigated for potential therapeutic applications. Its ability to target specific biological pathways makes it suitable for the development of new drugs aimed at treating infections and cancer .
  • Anti-inflammatory Effects : The compound also displays anti-inflammatory activity, which can be beneficial in treating conditions characterized by inflammation. This aspect is particularly relevant in developing treatments for chronic inflammatory diseases .

Industry

  • Material Development : In industrial applications, this compound is used as a precursor for synthesizing dyes and other chemical products. Its unique properties make it valuable in the formulation of new materials with specific functionalities .

Case Studies

Several studies have focused on exploring the biological activities of this compound:

  • A study published in the International Journal of Pharmaceutical Chemical and Biological Sciences evaluated various thiadiazole derivatives for their antimicrobial properties. The results indicated that modifications on the aryl substituents could enhance their activity against pathogens .
  • Another research project investigated the anticancer potential of thiazole derivatives similar to this compound. The findings suggested that specific structural modifications could lead to improved efficacy against cancer cell lines .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine include other thiazole and thiadiazole derivatives, such as:

The uniqueness of this compound lies in its combined thiazole and thiadiazole rings, which contribute to its diverse pharmacological activities and make it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound belongs to the class of thiazole and thiadiazole derivatives. Its structure includes a thiazolo[4,3-b][1,3,4]thiadiazole core which is known for contributing to its biological properties. The presence of the dimethylamino group enhances its solubility and potential interaction with biological targets.

Anticancer Activity

In Vitro Studies
Several studies have evaluated the anticancer activity of this compound against various cancer cell lines. Notably:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values were reported as follows:
    • MCF-7: IC50 = 10.10 µg/mL
    • HepG2: IC50 = 5.36 µg/mL when modified with an ortho-substituted ethoxy group .
  • Comparative Efficacy : In comparison to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), certain derivatives of this compound exhibited enhanced activity, indicating its potential as a lead compound for further development .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Antitubercular Activity : The compound has shown promising results against Mycobacterium smegmatis. In vitro testing revealed a minimum inhibitory concentration (MIC) of 26.46 µg/mL, which was more potent than the control drug Isoniazid (12 µg/mL) .
  • Broad-Spectrum Activity : Other derivatives containing the thiadiazole moiety have been noted for their effectiveness against various pathogens, suggesting that modifications to the core structure can lead to enhanced antimicrobial properties .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:

  • The thiazole ring plays a crucial role in interacting with cellular targets involved in proliferation and apoptosis.
  • The dimethylamino group may facilitate better binding to receptors or enzymes that are implicated in cancer progression or microbial resistance .

Table 1: Summary of Biological Activities

Activity Type Cell Line/Pathogen IC50/MIC Values Reference
AnticancerMCF-710.10 µg/mL
HepG25.36 µg/mL
AntitubercularMycobacterium smegmatis26.46 µg/mL
Isoniazid Control12 µg/mL

Case Study Insights

In a recent study focusing on the synthesis and evaluation of novel thiazole derivatives, it was found that modifications to the phenyl ring significantly impacted anticancer efficacy. For instance, replacing certain substituents led to up to four times increased activity against MCF-7 cells when compared to unmodified compounds .

Q & A

Q. Table 1. Comparative Bioactivity of Thiadiazole Derivatives

SubstituentIC₅₀ (µM, MCF-7)MIC (µg/mL, S. aureus)Reference
-N(CH₃)₂ (Target)12.432
-OCH₃28.964
-NO₂45.6>128

Q. Table 2. Optimized Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, 120°C, 3 h75
Aldehyde CondensationEtOH, AcOH, reflux, 7 h68
PurificationDMSO/H₂O recrystallization95

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